molecular formula C15H12ClN5OS B15130411 4-amino-3-(3-chloroanilino)-6-[(E)-2-thiophen-2-ylethenyl]-1,2,4-triazin-5-one

4-amino-3-(3-chloroanilino)-6-[(E)-2-thiophen-2-ylethenyl]-1,2,4-triazin-5-one

Cat. No.: B15130411
M. Wt: 345.8 g/mol
InChI Key: ZALJWDQCJZEZII-VOTSOKGWSA-N
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Description

4-amino-3-(3-chloroanilino)-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes an amino group, a chloroanilino group, and a thienylvinyl group attached to a triazine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 4-amino-3-(3-chloroanilino)-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the amino group: Amination reactions are employed to introduce the amino group at the desired position on the triazine ring.

    Attachment of the chloroanilino group: This step involves the substitution reaction where a chloroaniline derivative is introduced to the triazine ring.

    Incorporation of the thienylvinyl group: This is typically done through a vinylation reaction, where a thienylvinyl moiety is attached to the triazine ring.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

4-amino-3-(3-chloroanilino)-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The chloroanilino and thienylvinyl groups can undergo substitution reactions with suitable nucleophiles or electrophiles.

    Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution.

Scientific Research Applications

4-amino-3-(3-chloroanilino)-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-amino-3-(3-chloroanilino)-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The amino and chloroanilino groups can form hydrogen bonds and other interactions with target molecules, while the thienylvinyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to 4-amino-3-(3-chloroanilino)-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one include other triazine derivatives with different substituents. For example:

These compounds share a similar triazine core but differ in the nature and position of their substituents, which can lead to variations in their chemical properties and reactivity. The unique combination of functional groups in 4-amino-3-(3-chloroanilino)-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one imparts distinct characteristics that make it particularly valuable for specific applications.

Properties

Molecular Formula

C15H12ClN5OS

Molecular Weight

345.8 g/mol

IUPAC Name

4-amino-3-(3-chloroanilino)-6-[(E)-2-thiophen-2-ylethenyl]-1,2,4-triazin-5-one

InChI

InChI=1S/C15H12ClN5OS/c16-10-3-1-4-11(9-10)18-15-20-19-13(14(22)21(15)17)7-6-12-5-2-8-23-12/h1-9H,17H2,(H,18,20)/b7-6+

InChI Key

ZALJWDQCJZEZII-VOTSOKGWSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)NC2=NN=C(C(=O)N2N)/C=C/C3=CC=CS3

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NN=C(C(=O)N2N)C=CC3=CC=CS3

Origin of Product

United States

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